molecular formula C18H14F3NO4S B2678369 N-[(2Z)-5,6-dimethoxy-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide CAS No. 865657-79-0

N-[(2Z)-5,6-dimethoxy-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide

Cat. No.: B2678369
CAS No.: 865657-79-0
M. Wt: 397.37
InChI Key: NJNYFCQPOHNQFG-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-5,6-dimethoxy-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide is a highly specialized organic compound that holds significant promise in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through a multi-step organic synthesis process. One common method involves the following steps:

  • Formation of the indanone derivative: : A reaction between 5,6-dimethoxy-1-indanone and thiophene-2-carbaldehyde to form the intermediate.

  • Oxidation reaction: : Oxidizing the intermediate to achieve the desired structure with thiophenyl and methoxy groups properly positioned.

  • Formation of the trifluoroacetamide:

Industrial Production Methods

Industrial production of this compound, while feasible, typically requires scaled-up versions of the laboratory procedures. This involves:

  • Utilizing larger reactors and controlled environments to maintain precise temperatures and reaction times.

  • Implementing purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the methoxy and indanone groups.

  • Reduction: : Selective reduction can alter the ketone group, leading to a variety of alcohol derivatives.

  • Substitution: : Reactions involving nucleophilic substitution at the thiophenyl or trifluoroacetamide groups are common.

Common Reagents and Conditions

  • Oxidation: : Uses oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under controlled acidic conditions.

  • Reduction: : Employs reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Conditions often involve bases like potassium carbonate (K₂CO₃) or catalysts like palladium (Pd) complexes.

Major Products

  • Oxidation products: : Include various carboxylic acids and diketones.

  • Reduction products: : Primarily alcohols and partially reduced ketones.

  • Substitution products: : Range from simple alkylated derivatives to more complex heterocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a pivotal intermediate in the synthesis of other complex molecules, allowing researchers to explore new chemical spaces and develop novel reactions.

Biology

Biological studies leverage this compound for its potential bioactivity, investigating interactions with proteins, enzymes, and cellular pathways. Its structural motifs are similar to those found in some biologically active molecules, providing a foundation for drug development.

Medicine

Medically, this compound is explored for its potential therapeutic effects, particularly in areas such as anti-inflammatory and anticancer research. Its unique functional groups may interact with biological targets in ways that modulate disease pathways.

Industry

In the industrial sector, its applications range from the development of advanced materials to its use as a precursor in the manufacture of specialized chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance:

  • Thiophenyl group: : Likely interacts with aromatic and non-aromatic regions of proteins, influencing binding affinity and specificity.

  • Trifluoroacetamide group: : Often participates in hydrogen bonding and electrostatic interactions, stabilizing the compound-protein complex.

These interactions disrupt normal cellular processes, which can be harnessed for therapeutic purposes or studied to understand fundamental biological mechanisms.

Comparison with Similar Compounds

Unique Features

What sets this compound apart is its combination of a thiophenyl group with trifluoroacetamide, providing a unique set of properties. This makes it more versatile and potentially more effective in certain applications compared to other compounds.

Similar Compounds

  • N-[(2Z)-5,6-dimethoxy-3-oxo-2-[(phenyl)methylidene]-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide

  • N-[(2E)-5,6-dimethoxy-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide

  • N-[(2Z)-5,6-methoxy-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide

Each of these similar compounds provides slight variations in structure and reactivity, leading to different profiles of biological and chemical activity.

This should give you a comprehensive view of the compound and its various facets. Anything specific you’d like to delve deeper into?

Properties

IUPAC Name

N-[(2Z)-5,6-dimethoxy-3-oxo-2-(thiophen-2-ylmethylidene)-1H-inden-1-yl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO4S/c1-25-13-7-10-11(8-14(13)26-2)16(23)12(6-9-4-3-5-27-9)15(10)22-17(24)18(19,20)21/h3-8,15H,1-2H3,(H,22,24)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNYFCQPOHNQFG-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(C(=CC3=CC=CS3)C2=O)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(/C(=C/C3=CC=CS3)/C2=O)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.